1-(5-Ethylpyrimidin-2-yl)piperidin-4-one 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14419066
InChI: InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one

CAS No.:

Cat. No.: VC14419066

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-(5-ethylpyrimidin-2-yl)piperidin-4-one
Standard InChI InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3
Standard InChI Key KLCSEFGJARHHPI-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(N=C1)N2CCC(=O)CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidin-4-one ring (a cyclic secondary amine with a ketone group at the 4-position) linked to a pyrimidine ring via a single bond at the nitrogen atom of the piperidine. The pyrimidine moiety is further substituted with an ethyl group at the 5-position. The IUPAC name, 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, reflects this substitution pattern.

Key Structural Features:

  • Piperidin-4-one core: Provides a rigid scaffold with a ketone functional group amenable to further chemical modifications.

  • 5-Ethylpyrimidin-2-yl substituent: Introduces aromaticity and potential hydrogen-bonding interactions, critical for biological activity.

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₅N₃O

  • Molecular Weight: 205.26 g/mol (calculated based on atomic masses).

Calculated Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.2 (estimated)
Hydrogen Bond Donors1 (ketone oxygen)
Hydrogen Bond Acceptors4 (ketone + pyrimidine nitrogens)
Polar Surface Area58.2 Ų (estimated)

The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one typically involves coupling a pyrimidine derivative with a piperidin-4-one precursor. A plausible route, inferred from patent literature , involves the following steps:

Step 1: Protection of Piperidin-4-one

Piperidin-4-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-piperidin-4-one. This step protects the amine group, preventing unwanted side reactions during subsequent steps.

Reaction Conditions:

  • Base: Sodium bicarbonate (NaHCO₃)

  • Solvent: Acetone/water mixture

  • Yield: ~91% .

Step 2: Nucleophilic Substitution

The protected piperidin-4-one reacts with 2-chloro-5-ethylpyrimidine in the presence of a base (e.g., potassium carbonate) to substitute the chlorine atom with the piperidine nitrogen.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Potassium iodide (KI) to enhance reactivity .

Step 3: Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Reaction Conditions:

  • Acid: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Yield: ~85% (estimated).

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry could optimize heat transfer and reaction efficiency. Catalytic methods using palladium or copper ligands might reduce reliance on stoichiometric bases, improving sustainability .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
MBX-2982 Piperidin-4-yl + pyrimidineGPR119 agonist (Phase II)
Vildagliptin Cyanopyrrolidine + triazolopiperidineDPP-4 inhibitor (Approved)
Compound 15 Pyrimido[5,4-b][1, oxazineGPR119 agonist (EC₅₀ = 12 nM)

The ketone group in 1-(5-ethylpyrimidin-2-yl)piperidin-4-one distinguishes it from MBX-2982, offering a site for further functionalization (e.g., reduction to alcohols or conversion to imines) .

Challenges and Future Directions

Synthetic Challenges

  • Selectivity: Avoiding N-alkylation at multiple positions on the piperidine ring.

  • Purification: Separation of regioisomers during pyrimidine substitution.

Research Opportunities

  • Biological Screening: Testing the compound in GPR119 activation assays to validate hypothetical activity.

  • Derivatization: Exploring Schiff base formation at the ketone to enhance binding affinity.

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